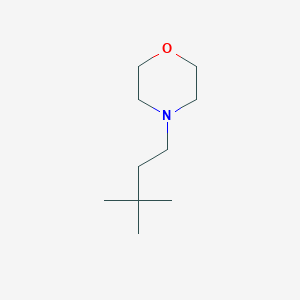

4-(3,3-Dimethylbutyl)morpholine

Description

Structure

3D Structure

Properties

CAS No. |

29846-91-1 |

|---|---|

Molecular Formula |

C10H21NO |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

4-(3,3-dimethylbutyl)morpholine |

InChI |

InChI=1S/C10H21NO/c1-10(2,3)4-5-11-6-8-12-9-7-11/h4-9H2,1-3H3 |

InChI Key |

PYOXIJHTSXVKMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCN1CCOCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 3,3 Dimethylbutyl Morpholine and Analogous N Alkylated Morpholines

Direct N-Alkylation Strategies for Morpholine (B109124)

Direct N-alkylation represents a straightforward approach to introducing the 3,3-dimethylbutyl group onto the morpholine nitrogen. This involves the reaction of morpholine, a secondary amine, with an appropriate electrophilic partner containing the 3,3-dimethylbutyl moiety.

Alkylation with 1-Bromo-3,3-dimethylbutane and Related Electrophiles

A common and direct method for the synthesis of 4-(3,3-dimethylbutyl)morpholine is the reaction of morpholine with 1-bromo-3,3-dimethylbutane. In this nucleophilic substitution reaction, the lone pair of electrons on the morpholine nitrogen attacks the electrophilic carbon of the alkyl bromide, displacing the bromide ion and forming the desired N-C bond. This type of reaction is a fundamental transformation in organic chemistry for the formation of amines.

The efficiency of this alkylation can be influenced by factors such as the solvent, temperature, and the presence of a base to neutralize the hydrobromic acid formed as a byproduct. While specific conditions for the synthesis of this compound are not detailed in the provided search results, the general principle of N-alkylation of amines with alkyl halides is well-established. masterorganicchemistry.com

Nucleophilic Alkylation Reactions of the Morpholine Nitrogen

The nitrogen atom of morpholine is nucleophilic due to the presence of a lone pair of electrons. This inherent nucleophilicity allows it to react with a variety of electrophiles beyond simple alkyl halides. masterorganicchemistry.com For instance, other electrophilic reagents containing the 3,3-dimethylbutyl group, such as those with tosylate or mesylate leaving groups, could also be employed for the synthesis of this compound.

The nucleophilicity of morpholine is influenced by electronic factors. For example, the presence of the electron-withdrawing oxygen atom in the ring reduces its nucleophilicity compared to a similar cyclic amine like piperidine. masterorganicchemistry.com Nevertheless, it is sufficiently nucleophilic to participate in a wide range of alkylation reactions.

Catalytic N-Alkylation Approaches (e.g., metal-catalyzed, organocatalyzed)

Catalytic methods offer more efficient and environmentally friendly alternatives to traditional N-alkylation. These approaches often involve the use of metal or organocatalysts to facilitate the reaction between the amine and the alkylating agent.

One such catalytic system involves the use of a CuO–NiO/γ–Al2O3 catalyst for the N-alkylation of morpholine with alcohols in the gas-solid phase. researchgate.netakjournals.com This method has been successfully applied to the N-methylation of morpholine using methanol (B129727), achieving high conversion and selectivity. researchgate.netakjournals.com The reaction proceeds via the dehydrogenation of the alcohol to an aldehyde, followed by condensation with morpholine and subsequent hydrogenation. This catalytic system is also applicable to other low-carbon primary alcohols, suggesting its potential for the synthesis of this compound using 3,3-dimethylbutanol as the alkylating agent. researchgate.netakjournals.com

B-12 dependent enzymes have also been explored as catalysts for N-alkylation reactions, demonstrating the potential of biocatalysis in this area. nih.gov Furthermore, iron(III) has been shown to catalyze the diastereoselective synthesis of substituted morpholines. organic-chemistry.org

Cyclization-Based Syntheses Incorporating the 3,3-Dimethylbutyl Moiety

An alternative to direct alkylation is the construction of the morpholine ring itself with the 3,3-dimethylbutyl group already attached to the nitrogen atom. These cyclization strategies typically involve the formation of two key bonds to create the heterocyclic ring.

Reductive Etherification Routes to Substituted Morpholines

Intramolecular reductive etherification is a powerful strategy for the stereoselective synthesis of C-substituted morpholine derivatives. nih.govresearchgate.net This method generally involves the cyclization of an amino alcohol precursor. While the provided information focuses on C-substituted morpholines, a similar strategy could potentially be adapted for N-substituted analogs by starting with an appropriate N-(3,3-dimethylbutyl)amino alcohol. The intramolecular cyclization would then form the morpholine ring with the desired N-alkyl group in place.

Annulation Reactions Utilizing Amino Alcohols and Alkylating Agents

Annulation reactions provide a one-step approach to the synthesis of morpholines from β-amino alcohols. bris.ac.uknih.gov This strategy avoids some of the limitations of direct alkylation, such as low yields and side reactions. bris.ac.uk One novel approach utilizes vinyl onium salts, such as diphenyl vinyl sulfonium (B1226848) triflate, as a bis-electrophile that reacts with β-amino alcohols to form the morpholine ring. bris.ac.uk This method has been shown to be effective for a range of amino alcohols and offers a concise route to these important heterocycles. bris.ac.uk

Another green synthesis approach involves the use of ethylene (B1197577) sulfate (B86663) for the selective monoalkylation of 1,2-amino alcohols, leading to the formation of morpholines. chemrxiv.orgacs.org This redox-neutral protocol is high-yielding and uses inexpensive reagents. acs.org While these examples primarily focus on the synthesis of the core morpholine structure or C-substituted derivatives, the principles of these annulation reactions could be extended to the synthesis of N-alkylated morpholines by using an N-(3,3-dimethylbutyl)amino alcohol as the starting material.

Green Chemistry Approaches in Morpholine Synthesis

Green chemistry principles are increasingly being applied to the synthesis of morpholines to minimize waste and avoid toxic substances. organic-chemistry.org A significant development in this area is a one or two-step, redox-neutral protocol that converts 1,2-amino alcohols to morpholines using ethylene sulfate and potassium tert-butoxide (tBuOK). chemrxiv.orgnih.govorganic-chemistry.org This method is notable for its high yields and the use of inexpensive, readily available reagents. nih.govorganic-chemistry.org

Another green approach involves the N-alkylation of morpholine with alcohols in a gas-solid phase reaction using a CuO–NiO/γ–Al2O3 catalyst. researchgate.net This method has demonstrated high conversion rates and selectivity, particularly for the N-methylation of morpholine with methanol. researchgate.net The use of dimethyl carbonate (DMC) as a methylating agent for morpholine also presents a greener alternative to toxic methyl halides, with the primary byproducts being methanol and carbon dioxide. asianpubs.org

Reductive amination is another key strategy in green amine synthesis. wikipedia.org It allows for the one-pot conversion of a carbonyl group to an amine under mild conditions, which is highly efficient and reduces waste by eliminating intermediate purification steps. wikipedia.org

Derivatization from Precursor Molecules Containing the 3,3-Dimethylbutyl Group

The synthesis of this compound can also be approached by starting with molecules that already contain the 3,3-dimethylbutyl group and then constructing the morpholine ring.

Strategies for Incorporating Branched Alkyl Chains

The introduction of branched alkyl chains, such as the 3,3-dimethylbutyl group, is a common challenge in organic synthesis. acs.orgnih.gov Carbonyl reductive amination (CRA) is a foundational method for creating α-branched alkylamines, but it can be limited by sterically hindered ketones. acs.orgnih.gov

To overcome these limitations, a multicomponent carbonyl alkylative amination (CAA) reaction has been developed. acs.orgnih.gov This method utilizes a zinc-mediated radical process to enable the synthesis of complex α-branched alkylamines from aldehydes, amines, and alkyl iodides. acs.orgnih.gov This approach is advantageous as it avoids the limitations of sterically demanding condensation steps and expands the range of accessible amine products. acs.orgnih.gov

Another innovative strategy involves the catalytic 1,1-addition of C–H bonds and aminating agents to terminal alkenes, catalyzed by rhodium complexes. nih.govnih.gov This method allows for the convergent synthesis of α-branched amines from readily available starting materials under mild conditions and with high functional group tolerance. nih.govnih.gov

A visible-light-mediated carbonyl alkylative amination has also been shown to be effective for the synthesis of α-branched secondary alkylamines from primary amines, aldehydes, and alkyl iodides. nih.gov

Sequential Reaction Pathways for Complex Analogues

The synthesis of complex N-alkylated morpholine analogues often involves sequential reaction pathways. Reductive amination is a versatile two-step process that can be used to create substituted amines. masterorganicchemistry.com It involves the formation of an imine from an amine and a carbonyl compound, followed by the reduction of the imine to an amine. masterorganicchemistry.com This method is highly effective and can be performed in a one-pot procedure using a mild reducing agent like sodium cyanoborohydride (NaBH3CN), which selectively reduces the imine in the presence of the carbonyl starting material. masterorganicchemistry.comyoutube.comyoutube.com

For the synthesis of more complex structures, sequential one-pot reactions combining different catalytic processes can be employed. For instance, a tandem sequence of hydroamination and asymmetric transfer hydrogenation has been used for the enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and the molar ratio of reactants.

For the N-alkylation of morpholine with alcohols, a study using a CuO–NiO/γ–Al2O3 catalyst found that the optimal temperature for N-methylation with methanol was 220 °C. researchgate.net Increasing the temperature beyond this point led to a decrease in selectivity due to ring-opening side reactions. researchgate.net The molar ratio of methanol to morpholine was also found to be a critical factor, with a ratio of three yielding optimal results. researchgate.net

In the synthesis of N-methylmorpholine using dimethyl carbonate, reaction temperature and the molar ratio of reactants were also identified as significant factors influencing the yield. asianpubs.org An optimized yield of 83% was achieved in an autoclave, which proved to be more efficient than a reflux unit. asianpubs.org

For A³ coupling reactions (amine, aldehyde, and alkyne), a Cu-supported amine-functionalized Fe3O4 nanocatalyst has been used, and the optimization of reaction conditions for the reaction of morpholine, an aldehyde, and phenylacetylene (B144264) has been investigated. researchgate.net

The following table summarizes the optimized conditions for related N-alkylation of morpholine reactions:

| Reaction | Catalyst | Optimal Temperature (°C) | Molar Ratio (Alkylation Agent:Morpholine) | Yield (%) | Reference |

| N-methylation with Methanol | CuO–NiO/γ–Al2O3 | 220 | 3:1 | 95.3 (conversion), 93.8 (selectivity) | researchgate.net |

| N-methylation with Dimethyl Carbonate | None (Autoclave) | Not specified | Not specified | 83 | asianpubs.org |

This data highlights the importance of fine-tuning reaction parameters to achieve high efficiency in the synthesis of N-alkylated morpholines.

Chemical Reactivity and Mechanistic Pathways of 4 3,3 Dimethylbutyl Morpholine

Nucleophilic Character of the Morpholine (B109124) Nitrogen Atom

The nitrogen atom in the morpholine ring of 4-(3,3-dimethylbutyl)morpholine possesses a lone pair of electrons, rendering it nucleophilic. However, the presence of the electron-withdrawing oxygen atom in the ring reduces the electron density on the nitrogen compared to a simple secondary amine like piperidine. masterorganicchemistry.com This makes morpholine and its derivatives, including this compound, moderately strong nucleophiles. The bulky 3,3-dimethylbutyl group attached to the nitrogen is expected to introduce significant steric hindrance, which can influence the rate of its reactions with electrophiles. youtube.com

Participation in Sₙ2 Reactions

The nitrogen atom of this compound can act as a nucleophile in bimolecular nucleophilic substitution (Sₙ2) reactions. In these reactions, the morpholine derivative attacks an electrophilic carbon atom, displacing a leaving group in a single, concerted step. masterorganicchemistry.comlibretexts.org This process results in the formation of a new carbon-nitrogen bond and an inversion of stereochemistry at the electrophilic carbon if it is chiral. masterorganicchemistry.comlibretexts.org

The rate of Sₙ2 reactions is sensitive to the steric bulk of both the nucleophile and the electrophile. masterorganicchemistry.comyoutube.com The 3,3-dimethylbutyl group on the nitrogen of this compound would likely decrease its reactivity in Sₙ2 reactions compared to less sterically hindered morpholine derivatives due to greater steric hindrance at the reaction center. youtube.com

A general representation of an Sₙ2 reaction involving a morpholine derivative is the N-alkylation with an alkyl halide:

R-X + this compound → [R-N(CH₂CH₂OCH₂CH₂)CH₂(CH₃)C(CH₃)₃]⁺X⁻

where R-X is an alkyl halide.

Studies on the reaction of morpholine with 1-fluoro-2,4-dinitrobenzene (B121222) in acetonitrile (B52724) have shown that these reactions can exhibit base catalysis, highlighting the role of the amine in the nucleophilic aromatic substitution mechanism. rsc.org

Enamine Formation and Subsequent Reactions

Secondary amines like this compound react with enolizable aldehydes or ketones to form enamines. masterorganicchemistry.com This reaction typically requires acid catalysis to facilitate the dehydration of the intermediate carbinolamine. masterorganicchemistry.comyoutube.com The resulting enamine is a nucleophilic species at the α-carbon due to the electron-donating nature of the nitrogen atom. masterorganicchemistry.com

The general mechanism for enamine formation involves the following steps:

Nucleophilic attack of the morpholine nitrogen on the carbonyl carbon.

Proton transfer to form a carbinolamine.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation of the α-carbon to yield the enamine. masterorganicchemistry.comyoutube.com

Enamines derived from morpholine are valuable synthetic intermediates. They can undergo a variety of reactions, including alkylation, acylation, and Michael additions, at the α-carbon. masterorganicchemistry.comyoutube.com For instance, the Stork enamine alkylation involves the reaction of an enamine with an alkyl halide. chempedia.info Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, now functionalized at the α-position. masterorganicchemistry.com The reactivity of enamines derived from morpholine is generally lower than those derived from pyrrolidine (B122466) due to the electronic effect of the oxygen atom. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Reference |

| Aldehyde/Ketone | This compound | Enamine | Acid catalyst, removal of water | masterorganicchemistry.com |

| Enamine | Alkyl Halide | α-Alkylated Ketone/Aldehyde | Sₙ2 reaction | masterorganicchemistry.com |

| Enamine | Acyl Halide | β-Dicarbonyl Compound | Acylation | rsc.org |

| Enamine | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound | Michael Addition | masterorganicchemistry.com |

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen of this compound readily reacts with acylating and sulfonylating agents. Acylation with acyl chlorides or anhydrides yields the corresponding N-acylmorpholine (an amide). Similarly, reaction with sulfonyl chlorides produces N-sulfonylmorpholines (sulfonamides). These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Ring-Opening and Ring-Closure Reactions of the Morpholine Core

The morpholine ring is generally stable under many reaction conditions. However, under specific and often harsh conditions, it can undergo ring-opening reactions. For instance, visible light-induced oxidative ring-opening of N-arylmorpholine derivatives has been reported, leading to the cleavage of a C-C bond. google.com

Conversely, the formation of the morpholine ring, or ring-closure, is a common synthetic strategy. A prevalent method involves the intramolecular cyclization of N-substituted diethanolamines. This dehydration can be achieved by heating with a strong acid such as sulfuric acid. chemicalforums.comresearchgate.net Another approach is the reaction of an N-alkyl amine with a bis(2-haloethyl) ether. chemicalforums.com More contemporary methods include the palladium-catalyzed cyclization of aminoalkyne substrates. organic-chemistry.org The Sₙ2 ring-opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular ring closure, also provides a route to substituted morpholines. nih.gov Additionally, a cascade reaction involving the ring opening of 2-tosyl-1,2-oxazetidine by α-formyl carboxylates can lead to the formation of substituted morpholines. acs.org

| Starting Material(s) | Reaction Type | Key Reagents/Conditions | Product | Reference |

| N-Alkyl Diethanolamine (B148213) | Dehydration/Cyclization | Strong acid (e.g., H₂SO₄), heat | N-Alkyl Morpholine | chemicalforums.comresearchgate.net |

| N-Alkyl Amine + Bis(2-haloethyl) ether | Nucleophilic Substitution | Base | N-Alkyl Morpholine | chemicalforums.com |

| Aminoalkyne | Hydroamination/Transfer Hydrogenation | Ru catalyst | 3-Substituted Morpholine | organic-chemistry.org |

| Activated Aziridine (B145994) + Haloalcohol | Sₙ2 Ring Opening/Intramolecular Cyclization | Lewis acid, base | Substituted Morpholine | nih.gov |

| 2-Tosyl-1,2-oxazetidine + α-Formyl Carboxylate | Cascade Ring Opening/Closure | DBU or K₂CO₃ | Substituted Morpholine | acs.org |

Rearrangement Reactions Involving Morpholine Derivatives (e.g., Willgerodt-Kindler Reaction)

Morpholine is a key reagent in the Willgerodt-Kindler reaction, a process that converts an aryl alkyl ketone to a thioamide. wikipedia.orgmsu.edu In this reaction, the ketone reacts with elemental sulfur and morpholine. thieme-connect.de The mechanism is thought to involve the initial formation of an enamine from the ketone and morpholine. wikipedia.orgthieme-connect.de This enamine then reacts with sulfur. A series of rearrangements, potentially involving aziridine intermediates, leads to the migration of the nitrogen atom to the terminal carbon of the alkyl chain, ultimately forming the thioamide. thieme-connect.de The resulting thioamide can then be hydrolyzed to the corresponding carboxylic acid amide or carboxylic acid. wikipedia.orgmsu.edu The reaction has been successfully carried out under various conditions, including microwave irradiation and solvent-free systems. thieme-connect.denih.gov

Investigations into Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for reactions involving this compound are scarce, studies on morpholine provide valuable insights. The kinetics of the gas-phase reaction of morpholine with the hydroxyl (OH) radical have been investigated, showing a negative temperature dependence, which suggests the formation of a pre-reactive complex. acs.orgresearchgate.net The high rate constant indicates that H-abstraction from the C-H bonds adjacent to the nitrogen atom is a major reaction pathway. acs.org

Thermodynamic studies on the decomposition of morpholine have been conducted to understand its combustion chemistry. acs.orgnih.gov These studies provide data on the standard enthalpies of formation, standard entropies, and heat capacities, which are crucial for developing kinetic models. acs.orgnih.gov In the context of enamine formation, the reaction of morpholine with t-butyl acetoacetate (B1235776) can be controlled to yield either the kinetically favored enaminoester or the thermodynamically favored ketoamide, demonstrating the interplay of reaction conditions and product stability. acs.org The modification of oligonucleotides with morpholino units has been shown to significantly increase the thermal stability and binding constant for triplex formation, a result attributed to the increased rigidity of the morpholino-modified strand. nih.gov This highlights how the conformational properties of the morpholine ring can influence the thermodynamics of molecular interactions.

| Reaction/Process | Key Findings | Methodology | Reference |

| Morpholine + OH Radical (Gas Phase) | High rate constant, negative temperature dependence | Laser Photolysis-Laser-Induced Fluorescence | acs.orgresearchgate.net |

| Thermal Decomposition of Morpholine | Calculation of thermodynamic and kinetic parameters | RRKM-based calculations | acs.orgnih.gov |

| Morpholine + t-Butyl Acetoacetate | Formation of kinetic vs. thermodynamic products | NMR, IR, GC-MS, Molecular Modeling | acs.org |

| Morpholino-modified Oligonucleotide Triplex Formation | Increased thermal stability and binding constant | Thermodynamic and kinetic analyses | nih.gov |

Stereochemical Considerations in Morpholine Derivatization (if applicable)

The compound this compound is an achiral molecule. It does not possess any stereocenters, and the morpholine ring, in its rapid chair-flipping conformation, does not have a stable, separable enantiomeric form.

Stereochemical considerations would only become relevant under the following circumstances:

Reaction with a Chiral Reagent: If this compound reacts with a single enantiomer of a chiral reagent, diastereomeric products or transition states could be formed. The analysis of such a reaction would require considering the different ways the chiral reagent could approach the sterically hindered morpholine nitrogen.

Formation of a New Stereocenter: If a derivatization reaction introduces a new chiral center into the molecule, either on the morpholine ring or on the N-substituent, a mixture of stereoisomers (enantiomers or diastereomers) could result.

For example, if a reaction were to lead to the substitution at one of the carbon atoms adjacent to the ring oxygen (C2 or C6), a stereocenter would be created. In the absence of a chiral influence (like a chiral catalyst or reagent), a racemic mixture would be expected.

However, as there is no specific literature on the derivatization of this compound, any discussion of stereochemical outcomes remains hypothetical. The synthesis of the compound itself, typically via alkylation of morpholine with a neohexyl halide, does not create any stereocenters. Therefore, for the compound in isolation, there are no inherent stereochemical aspects to consider.

Advanced Spectroscopic and Structural Elucidation of 4 3,3 Dimethylbutyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

No specific ¹H NMR or ¹³C NMR spectral data for 4-(3,3-Dimethylbutyl)morpholine has been found in the surveyed literature. In general, NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. nih.govstackexchange.com

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

For N-substituted morpholines, ¹H NMR spectra are fundamental in confirming the presence and connectivity of protons in the molecule. nih.govchemicalbook.com Analysis of a related compound, morpholine (B109124), typically shows distinct signals for the protons on the carbons adjacent to the oxygen and the nitrogen atoms. chemicalbook.comhmdb.ca For this compound, one would anticipate signals corresponding to the tert-butyl group, the methylene (B1212753) groups of the butyl chain, and the protons of the morpholine ring. The integration of these signals would confirm the number of protons in each unique environment, and their splitting patterns would provide insight into the connectivity of adjacent, non-equivalent protons. However, without experimental data, a precise description of chemical shifts and coupling constants is not possible.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis

Similarly, no published ¹³C NMR spectra for this compound are available. This technique is crucial for defining the carbon framework of a molecule. nih.gov A hypothetical spectrum would display distinct peaks for each unique carbon atom, including the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbons of the butyl chain, and the two distinct carbons of the morpholine ring (those adjacent to the nitrogen and those adjacent to the oxygen). The chemical shifts of these carbons would be influenced by their local electronic environment.

Infrared (IR) Spectroscopy for Functional Group Identification

Experimental IR spectra for this compound are not available in the public domain. IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. researchgate.netnih.gov For this compound, the spectrum would be expected to show characteristic C-H stretching and bending vibrations for the alkyl groups, as well as C-N and C-O-C stretching vibrations characteristic of the morpholine ring. nist.govnih.govnist.govnist.gov The absence of certain bands, such as N-H stretching (typically around 3300-3500 cm⁻¹), would confirm the tertiary nature of the amine. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

A documented mass spectrum for this compound could not be located. Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and providing structural information through the analysis of fragmentation patterns. nih.govnih.gov The molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern would likely involve cleavage of the butyl group, particularly the bond alpha to the nitrogen atom, and fragmentation of the morpholine ring, which are common pathways for N-substituted morpholines.

X-ray Crystallography for Solid-State Molecular Structure Determination

There is no evidence of a crystal structure determination for this compound in the existing literature. X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformation. nih.gov For morpholine derivatives, this technique can definitively establish the chair conformation of the morpholine ring and the orientation of the N-substituent. nih.gov

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) methods developed for the analysis of this compound have not been reported. These chromatographic techniques are essential for separating the compound from mixtures and assessing its purity. sielc.comcromlab-instruments.esresearchgate.net For related amines, HPLC methods often utilize reverse-phase columns, while GC-MS analysis is effective for volatile derivatives. nih.govsielc.comresearchgate.net The development of such methods would require the selection of appropriate columns, mobile phases (for HPLC) or temperature programs (for GC), and detection methods. nih.gov

Computational and Theoretical Investigations of 4 3,3 Dimethylbutyl Morpholine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.

A primary application of DFT would be to elucidate the electronic structure of 4-(3,3-Dimethylbutyl)morpholine. This would involve calculating the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Furthermore, an analysis of the charge distribution would reveal the polarity of the molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to assign partial charges to each atom. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which influence the compound's physical properties and its interactions with biological targets. A molecular electrostatic potential (MEP) map would visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule. DFT methods are employed to perform geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. This process provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, this would include determining the preferred conformation of the morpholine (B109124) ring (typically a chair conformation) and the orientation of the 3,3-dimethylbutyl substituent.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (morpholine) | ~1.46 Å |

| C-O (morpholine) | ~1.43 Å | |

| N-C (butyl) | ~1.47 Å | |

| Bond Angle | C-N-C (morpholine) | ~109.5° |

| C-O-C (morpholine) | ~111.0° | |

| Dihedral Angle | C-N-C-C (butyl chain) | Varies with conformation |

Note: The values in this table are hypothetical and represent typical values for similar structures. Actual values would need to be calculated.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and assess the stability of different conformers. For this compound, MD simulations would reveal the flexibility of the butyl chain and the potential for interconversion between different chair and boat conformations of the morpholine ring. The simulations would also provide information on the solvent's effect on the molecule's conformation and stability.

Reaction Mechanism Elucidation via Computational Pathways

Computational methods can be invaluable in studying the potential chemical reactions of this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies. This would allow for the prediction of the most likely reaction pathways and the elucidation of reaction mechanisms at a molecular level. For instance, the nucleophilicity of the morpholine nitrogen could be computationally assessed to predict its reactivity in various chemical transformations.

Prediction of Spectroscopic Parameters

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, this would include:

NMR Spectroscopy: Calculation of the chemical shifts for ¹H and ¹³C atoms. This is a powerful tool for structure elucidation and confirmation.

Vibrational Spectroscopy (IR and Raman): Prediction of the vibrational frequencies and intensities. This helps in the assignment of experimental infrared and Raman spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-visible spectrum.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (morpholine, adjacent to N) | ~53-55 |

| C (morpholine, adjacent to O) | ~66-68 |

| C (butyl, attached to N) | ~58-60 |

| C (butyl, quaternary) | ~30-32 |

| C (butyl, methyl) | ~28-30 |

Note: These are estimated values based on typical shifts for similar functional groups. Accurate prediction requires specific DFT calculations.

Structure-Property Relationships Derived from Computational Data

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic and physical properties, it is possible to establish quantitative structure-property relationships (QSPR). For example, one could investigate how changes in the substitution pattern on the morpholine ring or the butyl chain affect properties like polarity, reactivity, or solubility. This approach is instrumental in the rational design of new molecules with desired characteristics.

Advanced Functionalization and Derivatization Strategies for 4 3,3 Dimethylbutyl Morpholine Analogues

Introduction of Heteroatoms and Functional Groups on the Butyl Chain

The 3,3-dimethylbutyl group of 4-(3,3-Dimethylbutyl)morpholine presents a sterically hindered and relatively inert aliphatic chain. Functionalization of this chain requires robust chemical strategies, often involving C-H activation or the use of pre-functionalized building blocks for the synthesis.

Research Findings:

Direct functionalization of unactivated alkanes is a significant challenge in organic synthesis. However, methods involving strong oxidizing agents or radical-based processes could theoretically introduce heteroatoms or functional groups. For instance, late-stage C-H oxidation could potentially install a hydroxyl group, though regioselectivity would be a major hurdle.

A more practical and controlled approach involves the synthesis of the target molecule from precursors where the butyl chain is already functionalized. This strategy allows for precise placement of heteroatoms and functional groups. For example, instead of starting with 3,3-dimethyl-1-bromobutane, one could utilize a protected halo-alcohol or amino-alcohol which, after coupling with morpholine (B109124), can be deprotected to reveal the desired functionality.

Another versatile method for introducing functional groups is through the modification of a precursor like 4-(morpholin-4-yl)acetamide. This intermediate can be synthesized by reacting morpholine with chloroacetyl chloride. nih.gov The resulting chloroacetamide derivative serves as a handle for introducing various nucleophiles. nih.gov While this functionalizes a two-carbon chain rather than the specific dimethylbutyl chain, the principle demonstrates a common strategy for elaborating the N-substituent. The reaction involves nucleophilic substitution of the chloride by amines, phenols, or thiols, thereby introducing new functional groups and heteroatoms. nih.gov

Table 1: Strategies for Butyl Chain Functionalization

| Strategy | Description | Example Reaction | Key Challenge/Consideration |

| Late-Stage C-H Oxidation | Direct conversion of a C-H bond on the alkyl chain to a C-O, C-N, or C-X (halogen) bond using powerful reagents. | Oxidation of the butyl chain using a strong oxidant to form a hydroxyl group. | Low reactivity of the chain and lack of regioselectivity. Steric hindrance from the t-butyl group. |

| Synthesis from Functionalized Precursors | Building the final molecule by reacting morpholine with an already functionalized 3,3-dimethylbutyl derivative (e.g., containing a protected alcohol or amine). | Reaction of morpholine with a bromo-alcohol derivative, followed by deprotection. | Availability and synthesis of the required functionalized precursors. |

| Analogue Synthesis via Acetamide Intermediate | A two-step process where morpholine is first acylated with a haloacetyl chloride, followed by nucleophilic substitution with various heteroatom-containing nucleophiles. nih.gov | Morpholine + Cl-CO-CH2-Cl -> 4-(chloroacetyl)morpholine, then reaction with a thiol (R-SH) to introduce a sulfur atom. nih.gov | This method introduces a carbonyl group and modifies the linker, not the specific 3,3-dimethylbutyl chain. |

Scaffold Diversity Generation via Spiro, Fused, or Bridged Morpholine Systems

Moving beyond simple substitution, altering the fundamental architecture of the morpholine ring to create three-dimensional spiro, fused, or bridged systems is a powerful strategy for generating novel and structurally distinct analogues. acs.orgacs.org These sp³-rich scaffolds are of growing interest in drug discovery for their ability to provide conformational rigidity and access to new areas of chemical space. acs.org

Research Findings:

Spiro Systems: Spirocyclic scaffolds, where two rings share a single atom, introduce significant three-dimensionality. acs.org A reported four-step synthesis produces a scaffold with two morpholine rings embedded within a spiroacetal framework. acs.org The process begins with a 2-chloromethyl-substituted morpholine, which is converted to an exocyclic enol ether. This intermediate then undergoes an iodoacetalization reaction, followed by ring closure to form the bis-morpholine spiroacetal. acs.org Another approach involves the synthesis of spirooxindole-derived morpholines, where an isatin (B1672199) spiro-epoxide is opened by an azide (B81097) nucleophile, followed by a sequence of O-propargylation and intramolecular cycloaddition to create a morpholine-fused triazole spiro system. nih.gov

Fused Systems: Fused systems, where two rings share two adjacent atoms, can be constructed through various cyclization strategies. For example, morpholine-fused 1,2,3-triazoles have been synthesized from isatin spiro-epoxides through a sequence involving epoxide ring-opening and an intramolecular 1,3-dipolar cycloaddition. nih.gov

Bridged Systems: Bridging a morpholine ring with a one-carbon tether has been investigated as a tactic to modulate physicochemical properties. nih.gov This structural modification can counterintuitively reduce lipophilicity, a desirable feature in drug design. nih.gov The synthesis of such bridged systems provides access to conformationally restricted analogues, which can be valuable for improving drug-like properties. nih.gov

Table 2: Examples of Morpholine Scaffold Diversification

| System Type | Synthetic Strategy | Starting Materials (Example) | Resulting Scaffold | Citation |

| Spiro | Multi-step synthesis involving enol ether formation, iodoacetalization, and ring closure. | Epichlorohydrin, β-aminoalcohols | Bis-morpholine spiroacetal | acs.org |

| Spiro-Fused | Regiospecific epoxide ring-opening followed by intramolecular 1,3-dipolar cycloaddition. | Isatin spiro-epoxides, sodium azide | Spirooxindole-derived morpholine-fused-1,2,3-triazole | nih.gov |

| Bridged | Introduction of a one-carbon tether across the morpholine ring. | N/A (General Strategy) | One-carbon bridged morpholines | nih.gov |

Synthesis of Chiral this compound Derivatives

While this compound itself is an achiral molecule, the introduction of one or more substituents onto the morpholine ring can create stereocenters, leading to chiral derivatives. The synthesis of enantiomerically pure morpholines is of great interest, as stereochemistry is often a critical determinant of biological activity. nih.govnih.gov

Research Findings:

Multiple catalytic asymmetric methods have been developed to produce chiral morpholine cores.

Asymmetric Hydrogenation: A highly efficient method for generating 2-substituted chiral morpholines is the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.govrsc.org Using a rhodium catalyst complexed with a chiral bisphosphine ligand (e.g., SKP-Rh complex), a variety of these unsaturated precursors can be hydrogenated to yield the corresponding chiral morpholines with excellent enantioselectivities (up to 99% ee) and in high yields. nih.govrsc.org The resulting N-protected chiral morpholine can then be deprotected and alkylated with a 3,3-dimethylbutyl group to yield the final target molecule.

Tandem Ring Opening: A one-pot strategy for synthesizing enantiomerically pure cis-3,5-disubstituted morpholines has been described. rsc.org This method utilizes a tandem sequence where an epoxy alcohol acts as both a nucleophile and an electrophile to achieve intermolecular regioselective ring opening of a chiral aziridine (B145994), followed by intramolecular cyclization. rsc.org

From Chiral Precursors: Chiral alkoxymethyl morpholine analogues have been synthesized as part of structure-activity relationship studies. nih.gov These syntheses typically start from chiral building blocks, ensuring the stereochemistry of the final product.

Table 3: Methods for Synthesizing Chiral Morpholine Derivatives

| Method | Description | Key Features | Resulting Chirality | Citation |

| Asymmetric Hydrogenation | Rhodium-catalyzed hydrogenation of a C=C double bond within a dehydromorpholine ring using a chiral ligand. | High yields, excellent enantioselectivity (up to 99% ee), applicable to various substrates. | C2-substituted chiral morpholine | nih.govrsc.org |

| Tandem Aziridine/Epoxide Ring Opening | A one-pot reaction involving the sequential ring-opening of a chiral aziridine and an epoxide to form the morpholine ring. | Forms enantiomerically pure disubstituted morpholines. | cis-3,5-disubstituted chiral morpholine | rsc.org |

| Chiral Pool Synthesis | Utilization of readily available enantiomerically pure starting materials (e.g., amino acids, amino alcohols) to construct the morpholine ring. | Stereochemistry is pre-determined by the starting material. | Varied, depending on precursor | nih.gov |

Combinatorial Approaches in Morpholine Derivative Synthesis

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of related compounds, known as libraries. youtube.com Applying these high-throughput techniques to the morpholine scaffold allows for the systematic exploration of SAR by varying substituents at multiple positions.

Research Findings:

An efficient solution-phase procedure has been developed for the preparation of a diverse library of substituted morpholine derivatives. acs.org The general strategy involves a multi-step synthesis of a common intermediate which is then elaborated through reactions with a wide array of building blocks.

A typical combinatorial synthesis of morpholine derivatives can be outlined as follows:

Intermediate Synthesis: A core morpholine intermediate is prepared in bulk. For example, N-benzylethanolamine can be converted to a 3-chloromethyl-N-benzylmorpholine intermediate. acs.org This intermediate can be further modified, for instance, by converting the chloride to a more reactive mesylate. acs.org

First Diversification: The intermediate is reacted with a first set of diverse reagents (R1). For example, the mesylate can be displaced by a library of different phenols to create a set of ether-linked derivatives. acs.org

Deprotection: A protecting group on the morpholine nitrogen (e.g., a benzyl (B1604629) group) is removed to reveal a secondary amine. This is often done using a two-step, one-pot procedure, such as reaction with 1-chloroethyl chloroformate followed by hydrolysis. acs.org

Second Diversification: The newly exposed secondary amine is then reacted with a second set of diverse reagents (R2), which can include acylating agents, sulfonyl chlorides, or reagents for reductive amination, to install a final element of diversity. acs.org

This "mix-and-split" logic allows for the exponential generation of unique products from a limited set of starting reagents, facilitating the creation of large screening libraries. youtube.com

Table 4: Illustrative Combinatorial Synthesis of a Morpholine Library

| Step | Description | Reagent Class (Example) | No. of Reagents | Intermediates/Products |

| 1 | Synthesis of core | N-benzyl-3-hydroxymethylmorpholine mesylate | 1 | A single common intermediate |

| 2 | R1 Addition (Etherification) | Phenols | 30 | 30 unique ether derivatives |

| 3 | N-Debenzylation | 1-Chloroethyl chloroformate, then Methanol (B129727) | N/A | 30 unique secondary amines |

| 4 | R2 Addition (Acylation/Sulfonylation) | Acyl Chlorides, Sulfonyl Chlorides, etc. | 275 | 8,250 (30 x 275) final products |

| (Data based on the library design described in reference acs.org) |

Future Research Directions and Unexplored Avenues for 4 3,3 Dimethylbutyl Morpholine

Development of Novel and Sustainable Synthetic Routes

The synthesis of morpholine (B109124) derivatives has been a subject of intense research, with numerous methods developed over the years. researchgate.net However, many traditional synthetic routes are often hampered by the use of hazardous reagents, costly starting materials, and inefficient, lengthy procedures. acs.org The future of synthesizing 4-(3,3-Dimethylbutyl)morpholine lies in the development of novel and sustainable methodologies that are not only efficient but also environmentally benign.

Recent advancements in "green chemistry" offer promising strategies for the synthesis of morpholines. For instance, a one or two-step, redox-neutral protocol has been reported for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. nih.govchemrxiv.org This approach boasts high yields and significant environmental and safety benefits over traditional methods. nih.govchemrxiv.org Future research could focus on adapting this methodology for the specific synthesis of this compound, potentially starting from 2-(3,3-dimethylbutylamino)ethanol.

Another avenue for exploration is the use of photocatalysis. A recently developed photocatalytic, diastereoselective annulation strategy allows for the direct synthesis of morpholines from readily available starting materials using a visible-light-activated photocatalyst. acs.org This method offers access to diverse substitution patterns and could be a powerful tool for creating complex morpholine derivatives, including this compound. acs.org

Furthermore, multicomponent reactions, such as the Ugi reaction, present an efficient pathway for the assembly of highly substituted morpholines. acs.org Investigating the application of such reactions could lead to a rapid and diverse synthesis of this compound and its analogs. The development of these sustainable and efficient synthetic routes is crucial for unlocking the full potential of this compound for further investigation and application.

Exploration of Advanced Catalytic Applications

Morpholine and its derivatives have demonstrated significant potential as catalysts in various organic transformations. e3s-conferences.orgchemicalbook.com The unique structural and electronic properties of the morpholine ring can influence the outcome of catalytic reactions. frontiersin.org The steric bulk of the 3,3-dimethylbutyl group in this compound could introduce unique selectivity in catalytic processes.

One area of interest is its potential use as an organocatalyst. While the morpholine nucleus has been considered less reactive than pyrrolidine (B122466) in enamine catalysis, recent studies have shown that appropriately substituted morpholine derivatives can be highly efficient catalysts. frontiersin.org For example, morpholine-based organocatalysts have been successfully employed in the 1,4-addition reaction between aldehydes and nitroolefins, affording products with excellent yields and stereoselectivity. frontiersin.org Future research could explore the catalytic activity of this compound in similar carbon-carbon bond-forming reactions.

The compound could also be investigated as a ligand in transition-metal catalysis. Chiral morpholines have been used as ligands in asymmetric additions of organozinc compounds to aldehydes and in other important transformations. researchgate.net The synthesis of chiral variants of this compound could lead to new and effective catalysts for asymmetric synthesis.

Furthermore, morpholine derivatives are utilized in the preparation of alumina (B75360) catalysts for hydrocarbon treatment and as catalysts in the production of polyurethane foams. chemicalbook.com The specific properties of this compound could be advantageous in these industrial applications, warranting further investigation into its catalytic performance.

Integration into Advanced Materials and Nanotechnology

The integration of morpholine derivatives into advanced materials and nanotechnology is a rapidly growing field of research. e3s-conferences.org The inherent properties of the morpholine moiety can impart desirable characteristics to polymers, resins, and nanomaterials. e3s-conferences.org The 3,3-dimethylbutyl substituent on the morpholine nitrogen of this compound could offer unique advantages in this context.

In polymer science, morpholine derivatives act as curing agents, stabilizers, and cross-linking agents. e3s-conferences.org The bulky and hydrophobic 3,3-dimethylbutyl group could enhance the thermal and mechanical properties of polymers when this compound is incorporated into their structure. This could lead to the development of advanced materials with superior performance characteristics.

Another exciting prospect lies in the realm of nanotechnology. For instance, morpholine derivatives can be used to functionalize nanoparticles, altering their solubility, stability, and reactivity. The specific structure of this compound could be leveraged to create novel nanomaterials with tailored properties for applications in drug delivery, sensing, or catalysis. The investigation of its ability to self-assemble or direct the assembly of other molecules could also lead to new supramolecular structures and functional materials.

Deeper Theoretical Understanding of Reactivity and Structure

While experimental investigations are crucial, a deeper theoretical understanding of the structure and reactivity of this compound is essential for guiding future research and predicting its behavior. Computational chemistry provides powerful tools to study the electronic and steric properties of molecules, offering insights that can accelerate the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to determine the stable conformations of this compound and to analyze its molecular electrostatic potential. This information is vital for understanding how the molecule will interact with other chemical species. Furthermore, computational studies can elucidate the transition states of reactions involving this compound, providing a detailed understanding of its catalytic activity. frontiersin.org

For example, theoretical studies on other morpholine derivatives have explained their catalytic efficiency by analyzing the transition states of the reactions they catalyze. frontiersin.org Similar computational investigations on this compound could predict its efficacy as a catalyst and guide the design of new catalytic processes.

Moreover, theoretical modeling can be used to predict the properties of materials incorporating this compound. By simulating the interactions between the morpholine derivative and a polymer matrix or a nanoparticle surface, researchers can gain insights into the resulting material's properties, such as its stability and mechanical strength. This predictive capability can significantly streamline the development of new materials.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-(3,3-Dimethylbutyl)morpholine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution, where morpholine reacts with 1-bromo-3,3-dimethylbutane under basic conditions (e.g., potassium carbonate or sodium hydroxide). Key parameters include:

- Solvent choice : Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) enhance reactivity .

- Reaction temperature : Reflux conditions (~80–100°C) are often required to achieve sufficient reaction rates .

- Base selection : Strong bases (e.g., K₂CO₃) deprotonate morpholine, increasing nucleophilicity, while weaker bases may reduce side reactions .

Yield optimization (70–85%) requires careful control of stoichiometry and purification via column chromatography (e.g., silica gel with chloroform/methanol) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include:

- GC-MS or LC-MS : Validates purity and molecular ion ([M+H]⁺ at m/z 188.23 for C₁₀H₂₁NO) .

- FT-IR : Stretching frequencies at 1100–1250 cm⁻¹ (C-O-C in morpholine) and 2800–3000 cm⁻¹ (C-H in alkyl chains) .

Advanced: How can competing side reactions (e.g., over-alkylation) be minimized during synthesis?

- Controlled stoichiometry : Use a 1:1 molar ratio of morpholine to alkylating agent to prevent di-alkylation .

- Phase-transfer catalysis : Enhances reaction efficiency in biphasic systems (e.g., water/toluene with tetrabutylammonium bromide) .

- Inert atmosphere : Reduces oxidation of intermediates, particularly in industrial-scale syntheses using continuous flow reactors .

Advanced: What strategies resolve discrepancies in biological activity data across experimental models?

- Standardized assays : Use consistent cell lines (e.g., HEK-293 for membrane permeability studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Physicochemical profiling : Measure logP (octanol/water) to correlate lipophilicity (predicted ~2.5 for this compound) with activity trends .

- Metabolic stability assays : Evaluate hepatic microsomal degradation to explain differences between in vitro and ex vivo results .

Advanced: What computational approaches predict the reactivity of this compound derivatives?

- DFT calculations : Optimize geometries (e.g., B3LYP/6-31G*) to assess steric effects of the 3,3-dimethylbutyl group on reaction pathways .

- Molecular dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior in aqueous systems .

- QSAR models : Corrogate substituent effects (e.g., alkyl chain length) with antimicrobial activity using training sets from morpholine derivatives .

Basic: What parameters are critical for scaling up synthesis to pilot-scale production?

- Heat management : Use jacketed reactors to maintain reflux temperatures during exothermic reactions .

- Purification scalability : Replace column chromatography with fractional distillation or crystallization for cost-effective isolation .

- Quality control : Implement inline FT-IR or HPLC to monitor reaction progress and impurity profiles (e.g., residual morpholine) .

Advanced: How does the steric bulk of the 3,3-dimethylbutyl group influence conformational dynamics?

- X-ray crystallography : Reveals restricted rotation of the morpholine ring due to steric hindrance from the branched alkyl chain .

- NOESY NMR : Detects through-space interactions between methyl protons and morpholine ring protons, confirming preferred conformers in solution .

- Solvent-dependent studies : Polar solvents (e.g., water) stabilize extended conformations, while nonpolar solvents favor folded structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.